molecular formula C14H14O5 B14010874 Ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)acetate

Ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)acetate

Cat. No.: B14010874
M. Wt: 262.26 g/mol
InChI Key: UNIGUELVFGIULR-UHFFFAOYSA-N
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Description

Ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)acetate is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)acetate typically involves the Pechmann condensation reaction. This reaction is carried out by condensing resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is conducted under reflux conditions, and the product is isolated by precipitation and purification .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the process. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as an anticoagulant and anti-inflammatory agent.

    Industry: Utilized in the development of optical materials and dyes.

Mechanism of Action

The biological activity of Ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)acetate is primarily attributed to its ability to interact with various molecular targets. For instance, its anticoagulant activity is due to the inhibition of vitamin K epoxide reductase, an enzyme involved in the synthesis of clotting factors. Its antimicrobial activity is linked to the disruption of bacterial cell membranes and inhibition of DNA gyrase .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    7-Hydroxy-4-methylcoumarin: Lacks the ester group but shares the coumarin core structure.

    4-Methyl-7-hydroxycoumarin: Another coumarin derivative with similar biological activities.

Uniqueness

Ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)acetate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

ethyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate

InChI

InChI=1S/C14H14O5/c1-3-18-13(16)7-11-8(2)10-5-4-9(15)6-12(10)19-14(11)17/h4-6,15H,3,7H2,1-2H3

InChI Key

UNIGUELVFGIULR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C2=C(C=C(C=C2)O)OC1=O)C

Origin of Product

United States

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